epi-Sancycline Hydrochloride
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Overview
Description
epi-Sancycline Hydrochloride: is a semi-synthetic antibiotic related to the tetracycline class of antibiotics. It is the 4-epimer of Sancycline and has a molecular formula of C21H23ClN2O7 with a molecular weight of 450.87 . Tetracyclines are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of epi-Sancycline Hydrochloride involves the epimerization of Sancycline. One method includes subjecting Sancycline to a reaction in a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst . The alcohol can range from C1 to C6, and the acid can be sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, or phosphoric acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, fewer by-products, and easier post-treatment. The process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: epi-Sancycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for tetracycline antibiotics .
Common Reagents and Conditions:
Oxidation: Jones oxidation is commonly used, involving chromium trioxide and sulfuric acid in acetone.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reactions with Grignard reagents to introduce alkyl groups.
Major Products: The major products formed from these reactions include modified tetracycline derivatives with altered antibacterial properties .
Scientific Research Applications
Chemistry: epi-Sancycline Hydrochloride is used in the synthesis of novel tetracycline derivatives. Its unique structure allows for the exploration of new chemical modifications .
Biology: In biological research, this compound is used to study protein synthesis inhibition in bacteria. It serves as a model compound to understand the mechanism of action of tetracycline antibiotics .
Medicine: this compound has potential therapeutic applications in treating bacterial infections resistant to other tetracyclines. Its broad-spectrum activity makes it a valuable antibiotic in clinical settings .
Industry: In the pharmaceutical industry, this compound is used to develop new antibiotics with improved efficacy and reduced resistance .
Mechanism of Action
epi-Sancycline Hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial protein synthesis .
Comparison with Similar Compounds
Tetracycline: The parent compound with a similar mechanism of action but different pharmacokinetics.
Doxycycline: A second-generation tetracycline with improved oral bioavailability and longer half-life.
Minocycline: Known for its enhanced activity against resistant bacteria.
Tigecycline: A third-generation tetracycline with a broader spectrum of activity.
Uniqueness: epi-Sancycline Hydrochloride is unique due to its epimeric structure, which provides distinct pharmacological properties compared to other tetracyclines. Its ability to overcome certain bacterial resistance mechanisms makes it a valuable addition to the tetracycline family .
Properties
Molecular Formula |
C21H23ClN2O7 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H |
InChI Key |
CIJFGLCHAOVWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
Origin of Product |
United States |
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